molecular formula C12H10ClNO3 B5504798 3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone

3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone

Cat. No.: B5504798
M. Wt: 251.66 g/mol
InChI Key: RTAWRDPTHHQBNC-UHFFFAOYSA-N
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Description

3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.0349209 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

3-acetyl-6-chloro-1-hydroxy-2-methyl-4(1H)-quinolinone and its derivatives have been utilized as key intermediates in the synthesis of complex heterocyclic compounds. For instance, the reactions of heterocyclic quinone methides have demonstrated the potential of related quinolinone derivatives in forming dimeric structures and Diels-Alder cycloadditions products, showcasing their versatility in synthetic organic chemistry (Chauncey & Grundon, 1990). Similarly, quinoxaline derivatives, including those related to this compound, have been engaged in nucleophilic reactions, yielding a variety of compounds with potential applicability in materials science and pharmaceutical chemistry (Badr et al., 1983).

Material Science and Analytical Applications

In material science and analytical chemistry, derivatives of this compound have been employed as reagents. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been highlighted as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating the compound's utility in enhancing detection sensitivity in analytical methodologies (Yamaguchi et al., 1985).

Biological Activity

Research into metal chelates of 8-hydroxy-5-quinolyl ketone oxime and its derivatives has shed light on their bactericidal properties, with studies demonstrating the synthesis and characterization of metal complexes that exhibit biological activity against bacteria. This line of research underscores the potential of this compound derivatives in developing new antimicrobial agents (Khalil et al., 1988).

Properties

IUPAC Name

3-acetyl-6-chloro-1-hydroxy-2-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-6-11(7(2)15)12(16)9-5-8(13)3-4-10(9)14(6)17/h3-5,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWRDPTHHQBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1O)C=CC(=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.